molecular formula C12H15N5O2 B2369031 3-(BOC-Amino)phenyltetrazole CAS No. 150007-16-2

3-(BOC-Amino)phenyltetrazole

Cat. No.: B2369031
CAS No.: 150007-16-2
M. Wt: 261.285
InChI Key: IEFVBCYIYGXQQU-UHFFFAOYSA-N
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Description

3-(BOC-Amino)phenyltetrazole, also known as tert-butyl 3-(1H-tetrazol-5-yl)phenylcarbamate, is a chemical compound with the molecular formula C12H15N5O2. It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom. The compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines during chemical reactions .

Preparation Methods

The synthesis of 3-(BOC-Amino)phenyltetrazole typically involves the reaction of 3-aminophenyltetrazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the BOC group. The general reaction scheme is as follows:

3-aminophenyltetrazole+Boc2OThis compound\text{3-aminophenyltetrazole} + \text{Boc}_2\text{O} \rightarrow \text{this compound} 3-aminophenyltetrazole+Boc2​O→this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity. The use of immobilized enzymes and biocatalysts can also be explored for more sustainable and efficient synthesis .

Chemical Reactions Analysis

3-(BOC-Amino)phenyltetrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoroacetic acid for deprotection and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(BOC-Amino)phenyltetrazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(BOC-Amino)phenyltetrazole primarily involves its role as a protecting group for amino functions. The BOC group stabilizes the amino group, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in further chemical reactions. The tetrazole ring itself can act as a bioisostere for carboxylic acids, influencing the compound’s interaction with biological targets .

Comparison with Similar Compounds

3-(BOC-Amino)phenyltetrazole can be compared with other BOC-protected amino compounds and tetrazole derivatives:

The uniqueness of this compound lies in its combination of the BOC-protected amino group and the tetrazole ring, providing a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

tert-butyl N-[3-(2H-tetrazol-5-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-12(2,3)19-11(18)13-9-6-4-5-8(7-9)10-14-16-17-15-10/h4-7H,1-3H3,(H,13,18)(H,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFVBCYIYGXQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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